Ethyl 2-(3-chloro-1H-1,2,4-triazol-1-yl)acetate
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Overview
Description
Ethyl 2-(3-chloro-1H-1,2,4-triazol-1-yl)acetate is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3-chloro-1H-1,2,4-triazol-1-yl)acetate typically involves the reaction of ethyl bromoacetate with 3-chloro-1H-1,2,4-triazole in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile or dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-chloro-1H-1,2,4-triazol-1-yl)acetate can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can modify the triazole ring or other functional groups.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or primary amines in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine-substituted triazole derivative, while oxidation may produce a triazole oxide.
Scientific Research Applications
Ethyl 2-(3-chloro-1H-1,2,4-triazol-1-yl)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an antimicrobial or antifungal agent due to the bioactivity of triazole derivatives.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Ethyl 2-(3-chloro-1H-1,2,4-triazol-1-yl)acetate involves its interaction with biological targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of the target’s activity. This can result in antimicrobial, antifungal, or other bioactive effects.
Comparison with Similar Compounds
Similar Compounds
Fluconazole: A triazole antifungal agent with a similar triazole ring structure.
Anastrozole: A triazole-based aromatase inhibitor used in the treatment of breast cancer.
Flupoxam: A triazole herbicide with a similar mode of action.
Uniqueness
Ethyl 2-(3-chloro-1H-1,2,4-triazol-1-yl)acetate is unique due to its specific substitution pattern and potential for diverse applications. Its chloro group and ethyl ester functionality provide distinct reactivity and properties compared to other triazole derivatives.
Biological Activity
Ethyl 2-(3-chloro-1H-1,2,4-triazol-1-yl)acetate (CAS No. 1823783-63-6) is a triazole derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and antifungal applications. This article provides a comprehensive overview of the compound's biological activity, synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its unique triazole ring structure, which contributes to its biological activity. The compound can be synthesized through the reaction of ethyl bromoacetate with 3-chloro-1H-1,2,4-triazole in the presence of a base such as potassium carbonate .
Chemical Formula:
- Molecular Formula: C₆H₈ClN₃O₂
- Molecular Weight: 189.60 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
Enzyme Inhibition:
The triazole moiety can inhibit enzymes by forming hydrogen bonds with active sites. This mechanism is similar to other triazole compounds known for their antifungal properties .
Antimicrobial Activity:
Research indicates that derivatives of this compound exhibit significant antimicrobial activity against various pathogens. The chloro group enhances the compound's ability to interact with microbial cell membranes and enzymes .
Antimicrobial Efficacy
A series of studies have evaluated the antimicrobial properties of this compound:
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 μg/mL |
Escherichia coli | 64 μg/mL |
Candida albicans | 16 μg/mL |
Aspergillus niger | 32 μg/mL |
These results demonstrate the compound's potential as an effective antimicrobial agent against both bacterial and fungal pathogens .
Case Studies
-
Antifungal Activity Against Candida spp.:
A study evaluated the antifungal activity of this compound against various strains of Candida. The compound showed promising results with MIC values comparable to established antifungal agents . -
Synergistic Effects:
Research has indicated that combining this compound with other antimicrobial agents enhances its efficacy. For instance, when used in conjunction with fluconazole, a significant reduction in MIC was observed against resistant strains of Candida .
Synthesis Methods
The synthesis of this compound typically involves:
Reagents:
- Ethyl bromoacetate
- 3-chloro-1H-1,2,4-triazole
- Potassium carbonate (base)
Reaction Conditions:
The reaction is carried out in an organic solvent such as acetonitrile or dimethylformamide under elevated temperatures to facilitate nucleophilic substitution .
Properties
IUPAC Name |
ethyl 2-(3-chloro-1,2,4-triazol-1-yl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClN3O2/c1-2-12-5(11)3-10-4-8-6(7)9-10/h4H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQFQKRHVTRVQBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C=NC(=N1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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